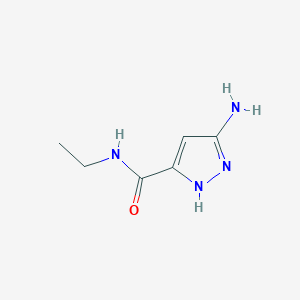
3-amino-N-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-ethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has applications in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-N-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation: Formation of 3-nitro-N-ethyl-1H-pyrazole-5-carboxamide.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-N-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
3-Amino-N-ethyl-1H-pyrazole-5-carboxamide is similar to other pyrazole derivatives, such as 4-amino-3-ethyl-1H-pyrazole-5-carboxamide and 3-amino-1H-pyrazole-4-carboxamide. its unique structure and functional groups contribute to its distinct properties and applications. The presence of the ethyl group at the N-position and the carboxamide group at the 5-position make it particularly useful in certain chemical reactions and biological activities.
Comparaison Avec Des Composés Similaires
4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
3-Amino-1H-pyrazole-4-carboxamide
3-Nitro-N-ethyl-1H-pyrazole-5-carboxamide
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate
This comprehensive overview provides a detailed understanding of 3-amino-N-ethyl-1H-pyrazole-5-carboxamide, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-amino-N-ethyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-8-6(11)4-3-5(7)10-9-4/h3H,2H2,1H3,(H,8,11)(H3,7,9,10) |
Clé InChI |
RPCSAQUCSQWNDA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





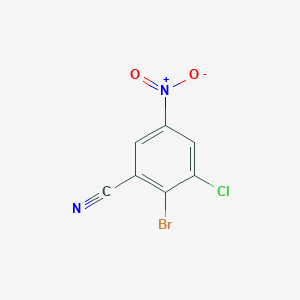
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)
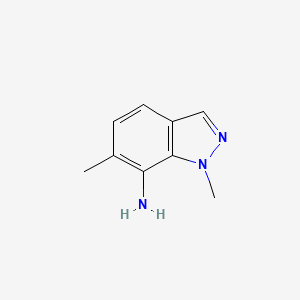
![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
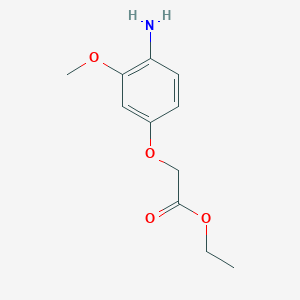
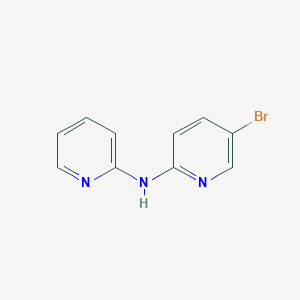
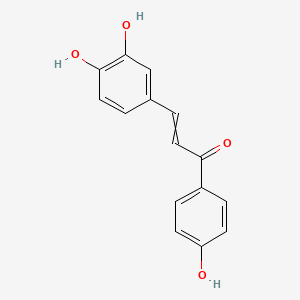
![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
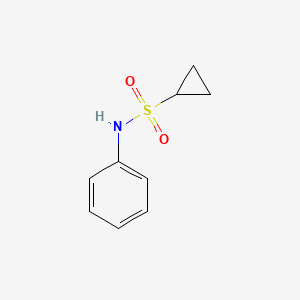

![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
